Cas no 4950-02-1 (Hydroxylamine,N-bromo-N,O-dicarboxy-, diethyl ester (7CI,8CI))

Hydroxylamine,N-bromo-N,O-dicarboxy-, diethyl ester (7CI,8CI) structure
4950-02-1 structure
Product name:Hydroxylamine,N-bromo-N,O-dicarboxy-, diethyl ester (7CI,8CI)
CAS No:4950-02-1
MF:C12H18O6
MW:258.26772
CID:335107
PubChem ID:111067

Hydroxylamine,N-bromo-N,O-dicarboxy-, diethyl ester (7CI,8CI) Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine,N-bromo-N,O-dicarboxy-, diethyl ester (7CI,8CI)
    • DTXSID30964242
    • SCHEMBL3303689
    • NS00044576
    • propene-1,2,3-tricarboxylic acid triethyl ester
    • 4950-02-1
    • TRIETHYL ACONITATE
    • triethyl prop-1-ene-1,2,3-tricarboxylate
    • FT-0635640
    • 5349-99-5
    • Aconitic acid triethyl ester
    • Triethyl 1-propene-1,2,3-tricarboxylate
    • Inchi: InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7-
    • InChI Key: IDDWGDKSBYYEPL-CLFYSBASSA-N
    • SMILES: CCOC(C/C(/C(OCC)=O)=C/C(OCC)=O)=O

Computed Properties

  • Exact Mass: 258.11033829g/mol
  • Monoisotopic Mass: 258.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 78.9Ų
  • XLogP3: 1.1

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